7-Bromoisoquinoline-1,3(2H,4H)-dione

Catalog No.
S945669
CAS No.
1033330-27-6
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromoisoquinoline-1,3(2H,4H)-dione

CAS Number

1033330-27-6

Product Name

7-Bromoisoquinoline-1,3(2H,4H)-dione

IUPAC Name

7-bromo-4H-isoquinoline-1,3-dione

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13)

InChI Key

KGFZTGLQLRNJLX-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)Br)C(=O)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)NC1=O

7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound characterized by a fused isoquinoline structure with two carbonyl groups at positions 1 and 3, and a bromine atom at position 7. Its molecular formula is C9H6BrNO2C_9H_6BrNO_2, and it has a molecular weight of 240.05 g/mol. This compound exhibits significant structural complexity, making it an interesting subject for both chemical synthesis and biological research .

  • Oxidation: The compound can be oxidized to form isoquinoline-1,3,4(2H)-triones.
  • Reduction: Reduction processes using sodium borohydride yield derivatives like 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one.
  • Substitution: It can participate in palladium-catalyzed coupling reactions with aryl halides to produce 4-aryl isoquinolinedione derivatives .

These reactions highlight the versatility of 7-bromoisoquinoline-1,3(2H,4H)-dione in organic synthesis.

Research indicates that 7-bromoisoquinoline-1,3(2H,4H)-dione and its derivatives exhibit promising biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various microbial strains.
  • Anticancer Activity: Studies suggest that these compounds may inhibit enzymes involved in cancer cell proliferation, positioning them as potential anticancer agents .
  • Selective Enzyme Inhibition: Specifically, isoquinoline-1,3-diones have been identified as selective inhibitors of tyrosyl DNA phosphodiesterase 2 (TDP2), which is crucial in DNA repair mechanisms .

The synthesis of 7-bromoisoquinoline-1,3(2H,4H)-dione can be achieved through several methods:

  • Cascade Reactions: A notable method involves the oxidative cross-coupling of N-alkyl-N-methacryloylbenzamide with aryl aldehydes under mild conditions without metal catalysts .
  • Visible-Light Promoted Reactions: This method utilizes N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides under visible light catalysis at room temperature.
  • Continuous-flow Electrosynthesis: This industrial method allows for efficient and environmentally friendly production by utilizing continuous-flow electrolytic cells under metal-free conditions.

7-Bromoisoquinoline-1,3(2H,4H)-dione has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for developing novel therapeutic agents targeting microbial infections and cancer.
  • Dyes and Pigments: The compound is also utilized in the production of dyes and pigments due to its unique structural properties .

Interaction studies have shown that 7-bromoisoquinoline-1,3(2H,4H)-dione can modulate several biological pathways. Its derivatives may inhibit specific enzymes or receptors involved in cell signaling and proliferation. For instance, its role as an inhibitor of TDP2 suggests potential therapeutic applications in cancer treatment by disrupting DNA repair processes .

Several compounds share structural similarities with 7-bromoisoquinoline-1,3(2H,4H)-dione. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
6-Bromoisoquinoline-1,3(2H,4H)-dione501130-49-01.00Bromine substitution at position 6
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one147497-32-30.93Reduced isoquinoline structure
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one891782-60-80.93Dihydro derivative with different saturation
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one943751-93-70.91Different saturation pattern
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one724422-42-80.89Methyl substitution at position 2

The unique presence of the bromine atom at position 7 distinguishes it from other similar compounds and contributes to its specific reactivity and biological activity.

XLogP3

1.3

Dates

Modify: 2023-08-16

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